molecular formula C22H18N6O2S B2474680 N-(4-acetylphenyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1211752-90-7

N-(4-acetylphenyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2474680
CAS RN: 1211752-90-7
M. Wt: 430.49
InChI Key: OFWMZDYLGXFBLV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a triazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the compound could undergo a variety of reactions due to the presence of several reactive groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups and rings present in the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A study explored the synthesis of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities. This research demonstrates the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activities

  • New Pyridothienopyrimidines and Pyridothienotriazines : Another study synthesized and tested the antimicrobial activities of pyridothienopyrimidines and pyridothienotriazines, highlighting the importance of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enaminones as Building Blocks

  • Antitumor and Antimicrobial Activities : Enaminones were used to synthesize substituted pyrazoles, showcasing significant antitumor and antimicrobial activities. This research indicates the potential of enaminones in creating effective treatments against cancer and microbial infections (Riyadh, 2011).

Histone Deacetylase Inhibition

  • Orally Active Histone Deacetylase Inhibitor : The compound MGCD0103, a derivative in the same chemical family, showed selective inhibition of histone deacetylases, indicating its potential as an anticancer drug. This opens up new avenues for cancer treatment through epigenetic modulation (Zhou et al., 2008).

Antibacterial Agents

  • Phenylthiazole and Phenylthiophene Pyrimidindiamine Derivatives : Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives showed promising antibacterial activities, providing a foundation for developing new antibacterial therapies (Fan et al., 2020).

Chemical Synthesis and Reactions

  • Synthesis and Reactions of 3-[3-(dimethylamino)propenoyl]-1,7-diphenyl [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one : A study focused on the synthesis and reactions of specific triazolopyrimidinones, contributing to the chemical understanding and potential applications of such compounds (Farghaly, 2008).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

N-(4-acetylphenyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S/c1-15(29)16-8-10-17(11-9-16)25-21(30)20-19(14-31-22-23-12-5-13-24-22)28(27-26-20)18-6-3-2-4-7-18/h2-13H,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWMZDYLGXFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

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